tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQLCYXERBDSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-bromo-5-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Scientific Research Applications
Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]carbamate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
Tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate: This compound has an amino group instead of a bromo group.
Tert-butyl N-[(2-bromo-5-iodophenyl)methyl]carbamate: This compound has an iodine atom instead of a fluorine atom.
Biological Activity
Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate is a synthetic organic compound recognized for its potential biological activities, particularly in pharmacology and biochemistry. This compound, with the molecular formula C₁₂H₁₅BrFNO₂ and a molecular weight of approximately 304.16 g/mol, serves as an important intermediate in the synthesis of various biologically active compounds. Its structural features, including a tert-butyl group and halogenated aromatic moieties, contribute to its reactivity and biological interactions.
- Molecular Formula : C₁₂H₁₅BrFNO₂
- Molecular Weight : 304.16 g/mol
- Appearance : Powder at room temperature
The compound's structure includes a bromine atom at the 2-position and a fluorine atom at the 5-position of a phenyl ring, which enhances its electrophilic character and facilitates nucleophilic substitutions.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to interact with serine proteases, which are critical for various biological processes including protein degradation. The compound's ability to bind selectively to active sites of enzymes suggests its potential utility in therapeutic contexts where modulation of enzyme activity is desired.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have indicated that halogenated and fluorinated aromatic compounds often exhibit significant biological effects, including anti-cancer activity. The presence of the bromine and fluorine substituents may enhance the compound's binding affinity to cancer-related molecular targets.
The mechanism by which this compound exerts its biological effects may involve:
- Binding to Enzymes : The compound may act as an inhibitor of specific enzymes, leading to modulation of biochemical pathways.
- Hydrolysis : The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects through various pathways.
Study on Enzyme Interaction
A study profiling 976 chemicals across various enzymatic assays found that compounds similar to this compound exhibited varying degrees of enzyme inhibition. Notably, compounds with similar structural features showed significant activity against serine proteases, indicating potential applications in drug design aimed at inhibiting these enzymes .
Anticancer Research
In preclinical trials, compounds structurally related to this compound demonstrated synergistic anticancer activity when used in combination with other drugs. This highlights the potential for developing combination therapies utilizing this compound as a key component in targeting cancer cells effectively .
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Interacts with serine proteases | , |
| Anticancer Potential | Exhibits significant biological effects | , |
| Hydrolysis Mechanism | Releases active intermediates through hydrolysis | , |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate?
- Methodology :
- Step 1 : React 2-bromo-5-fluorobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
- Step 2 : Optimize solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) to minimize side reactions like hydrolysis or dehalogenation .
- Step 3 : Purify via column chromatography or recrystallization to isolate the product. Confirm purity using HPLC or TLC.
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : Analyze H and C NMR to identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, aromatic protons at 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and halogen content to ensure stoichiometric accuracy .
Q. What are the key stability considerations when handling and storing this compound?
- Stability Factors :
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent Boc-group hydrolysis .
- Light Sensitivity : Protect from UV exposure to avoid degradation of the bromo-fluorophenyl moiety .
- Reactivity : Avoid strong acids/bases, which may cleave the carbamate or displace halogens .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this carbamate?
- Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance Boc₂O reactivity without compromising stability .
- Catalyst Use : Explore DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Temperature Gradients : Perform reactions at 0°C to suppress thermal side reactions (e.g., tert-butyl group elimination) .
- Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between solvent, base, and temperature .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
- Resolution Methods :
- DFT Calculations : Compare computed H NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate conformers .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and confirm substituent positions .
- X-ray Crystallography : Resolve ambiguous structural features (if crystals are obtainable) using SHELX or similar software .
Q. What are the mechanistic insights into the biological activity of this carbamate in enzyme inhibition studies?
- Proposed Mechanisms :
- Enzyme Binding : The bromo-fluorophenyl group may act as a hydrophobic anchor in enzyme active sites (e.g., kinases), while the carbamate modulates hydrogen bonding .
- Metabolic Stability : The tert-butyl group enhances lipophilicity, prolonging half-life in vitro .
- Inhibition Assays : Use fluorescence polarization or SPR to quantify binding affinity (K) and IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
